Product packaging for 3-Bromochroman-4-one(Cat. No.:CAS No. 1776-09-6)

3-Bromochroman-4-one

Cat. No.: B190138
CAS No.: 1776-09-6
M. Wt: 227.05 g/mol
InChI Key: FTRRZJIVFMSIJJ-UHFFFAOYSA-N
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Description

3-Bromochroman-4-one (C 9 H 7 BrO 2 ) is a brominated derivative of chroman-4-one, an important heterobicyclic scaffold in medicinal chemistry . This compound serves as a versatile synthetic intermediate and building block for the preparation of a diverse array of biologically active molecules, including homoisoflavonoids and other chromanone analogues . The compound can be efficiently synthesized via the bromination of chroman-4-one using copper(II) bromide . Crystallographic studies show that its heterocyclic ring adopts a half-chair conformation, with its supramolecular structure stabilized by weak C-H···O hydrogen bonds and π-π stacking interactions . Researchers value this compound for its role in exploring new therapeutic agents. Chroman-4-one derivatives are investigated for a wide spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral properties . This compound is strictly for research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO2 B190138 3-Bromochroman-4-one CAS No. 1776-09-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRRZJIVFMSIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Direct Bromination Approaches to 3-Bromochroman-4-one

The introduction of a bromine atom at the C3 position of the chroman-4-one ring is a critical step in the synthesis of many complex heterocyclic compounds. researchgate.net Various brominating agents and conditions have been explored to achieve this transformation efficiently.

Bromination of Chroman-4-one Using Copper(II) Bromide

A prevalent method for the synthesis of this compound involves the direct bromination of chroman-4-one using copper(II) bromide (CuBr₂). nih.govdoaj.org This reaction is typically carried out by refluxing chroman-4-one with CuBr₂ in a solvent mixture, such as chloroform (B151607) and ethyl acetate (B1210297), under an inert atmosphere. nih.gov The process yields the desired this compound in high yields, with one reported procedure achieving an 86% yield. nih.govresearchgate.net

The reaction proceeds through the enol form of the chroman-4-one. The copper(II) bromide acts as a source of electrophilic bromine, which then attacks the enol to afford the brominated product. dnu.dp.ua This method is advantageous due to the solid, manageable nature of CuBr₂ compared to liquid bromine.

Table 1: Reaction Conditions for Bromination of Chroman-4-one with CuBr₂
ReactantReagentSolventTemperatureReaction TimeYieldReference
Chroman-4-oneCopper(II) BromideChloroform/Ethyl Acetate70°C (Reflux)6 hours86% nih.govresearchgate.net

Bromination of Chroman-4-one Utilizing Pyridinium (B92312) Tribromide

Pyridinium tribromide (Py·Br₃) serves as another effective and convenient reagent for the bromination of chroman-4-one. acs.orgchemicalbook.com This solid, crystalline compound is considered a safer and easier-to-handle alternative to elemental bromine. chegg.comsciencemadness.org The reaction is typically performed in a suitable solvent like dichloromethane (B109758) at room temperature. gu.se

One of the key advantages of using pyridinium tribromide is the potential to influence the stereochemical outcome of the reaction. For instance, in the bromination of 2-substituted chroman-4-ones, the use of Py·Br₃ in dichloromethane can lead to a different diastereomeric ratio compared to other brominating agents. gu.se This is attributed to the pyridine (B92270) potentially preventing the enolization of the initially formed product, thus inhibiting epimerization to the thermodynamically more stable isomer. gu.se

Table 2: Comparison of Bromination Methods for a 2-Substituted Chroman-4-one
Brominating AgentSolventcis:trans RatioYieldReference
CuBr₂Not specified80:20Not specified gu.se
Pyridinium TribromideDichloromethane40:6092% gu.se

Stereoselective Formation of 3-Bromochroman-4-ols via N-Bromosuccinimide

While not a direct synthesis of this compound, the stereoselective formation of 3-bromochroman-4-ols using N-bromosuccinimide (NBS) represents a closely related and important transformation. organic-chemistry.org NBS is a versatile reagent for electrophilic addition reactions to alkenes. wikipedia.org In the context of chroman chemistry, the reaction of an appropriate alkene precursor with NBS in the presence of water can lead to the formation of a bromohydrin, which is a bromo-alcohol derivative. wikipedia.orgmasterorganicchemistry.com

This method offers a pathway to introduce bromine and a hydroxyl group in a stereocontrolled manner. organic-chemistry.org The resulting 3-bromochroman-4-ol can then potentially be oxidized to afford this compound, providing an alternative route to the target compound. The stereoselectivity of the bromohydrin formation is a key feature of this approach. organic-chemistry.org

Precursor Synthesis and Cyclization Pathways to the Chroman-4-one Core

The synthesis of this compound is predicated on the availability of its precursor, chroman-4-one. The construction of this core heterocyclic system can be achieved through several established synthetic strategies.

Base-Catalyzed Condensation Reactions

A common and efficient method for synthesizing the chroman-4-one scaffold is through a base-catalyzed intramolecular oxa-Michael addition. conicet.gov.ar This typically involves the condensation of a 2-hydroxyacetophenone (B1195853) with an appropriate aldehyde. acs.orgconicet.gov.ar For instance, a base-promoted aldol (B89426) condensation followed by the ring closure reaction, often facilitated by microwave heating, can produce 2-alkyl-substituted chroman-4-ones in good yields. gu.seacs.org Diisopropylamine (DIPA) is a base that has been successfully employed in this type of transformation. gu.se

Cyclocondensation of Phenols with α,β-Unsaturated Carboxylic Acids

The cyclocondensation of phenols with α,β-unsaturated carboxylic acids or their derivatives is another fundamental approach to the chroman-4-one ring system. conicet.gov.arresearchgate.net This can be considered a type of Friedel-Crafts reaction followed by cyclization. For example, the reaction of resorcinol (B1680541) with 3-chloropropionic acid in the presence of a strong acid catalyst like trifluoromethanesulfonic acid can lead to a dihydroxylated propiophenone (B1677668) intermediate. rsc.org Subsequent intramolecular cyclization of this intermediate, often under basic conditions using a reagent like sodium hydroxide, yields the corresponding 7-hydroxychroman-4-one. rsc.org This method provides a versatile entry point to chroman-4-ones with various substitution patterns on the aromatic ring.

Optimization of Reaction Parameters and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound and its derivatives. Several factors, including the choice of catalyst, solvent, temperature, and reaction time, significantly influence the outcome of the synthesis.

For the synthesis of chroman-4-one derivatives, various conditions have been explored to enhance efficiency. In the cyclization of 3-aryloxypropionic acids to form the chroman-4-one ring system, the use of acid-activated montmorillonite (B579905) K-10 as a catalyst has been reported to give high regioselectivity and yield.

Key parameters that are often optimized include:

Catalyst Loading: The amount of catalyst can impact the reaction rate and efficiency. For instance, in certain cyclization reactions, a catalyst loading of 300 wt% has been found to enhance the efficiency of ring closure.

Solvent: The choice of solvent is critical. An inert, high-boiling solvent like toluene (B28343) is often used to maintain the required reaction temperature and prevent unwanted side reactions. grafiati.com

Temperature: The reaction temperature plays a vital role. Reflux conditions (around 110°C in toluene) are frequently employed to accelerate the ring closure process. grafiati.com

Reaction Time: The duration of the reaction needs to be carefully controlled to ensure the reaction goes to completion while minimizing the formation of byproducts. Reaction times of 30–45 minutes have been reported as optimal in some cases.

Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is often necessary to prevent oxidation of the reactants and products.

The following table summarizes the optimization of reaction conditions for the synthesis of a substituted chroman-4-one, highlighting the impact of different parameters on the yield.

ParameterOptimal ValueImpact on Reaction
Catalyst loading 300 wt%Enhances cyclization efficiency.
Solvent TolueneMaintains an inert, high-boiling medium.
Temperature Reflux (~110°C)Accelerates ring closure.
Reaction time 30–45 minutesBalances completion vs. side reactions.
Atmosphere Inert (N₂/Ar)Prevents oxidation.

Molecular Structure and Conformational Analysis

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the proton (¹H) and carbon (¹³C) frameworks of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and coupling constants, the precise connectivity and electronic environment of each atom can be determined.

Research findings for 3-Bromochroman-4-one provide specific assignments for its proton and carbon nuclei. researchgate.net In the ¹H NMR spectrum, the protons on the aromatic ring and the heterocyclic ring appear at distinct chemical shifts. The proton at position 5 (H-5) is observed as a doublet of doublets at 7.89 ppm, while the proton at position 7 (H-7) appears as a multiplet around 7.52 ppm. researchgate.net

The ¹³C NMR spectrum further corroborates the structure, with nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon (C-4) is significantly deshielded, resonating at a characteristic downfield shift of 185.21 ppm. researchgate.net The carbon atom bearing the bromine (C-3) appears at 46.40 ppm, while the carbons of the aromatic ring are found in the typical region of 117-161 ppm. researchgate.net The presence of the electronegative bromine atom influences the chemical shift of the adjacent C-3 carbon, an effect that is clearly distinguishable in the spectrum. stackexchange.com

¹H NMR Spectroscopic Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5 7.89 dd 1.60, 7.92
H-7 7.52 m
Other Aromatic & Aliphatic Protons Not specified

Data sourced from a study by Shaikh et al. (2013). researchgate.net

¹³C NMR Spectroscopic Data for this compound

Carbon Atom Chemical Shift (δ, ppm)
C-2 71.26
C-3 46.40
C-4 185.21
C-5 136.74
C-6 122.33
C-7 128.24
C-8 117.95
C-9 160.65
C-10 118.77

Data sourced from a study by Shaikh et al. (2013). researchgate.net

Infrared and Mass Spectrometry for Functional Group and Molecular Weight Confirmation

Infrared (IR) spectroscopy and mass spectrometry (MS) are complementary techniques used to confirm the presence of specific functional groups and to determine the exact molecular weight of a compound.

Infrared (IR) Spectroscopy IR spectroscopy measures the vibrational frequencies of bonds within a molecule when they absorb infrared radiation. compoundchem.com These vibrations are characteristic of specific functional groups. megalecture.com For this compound, the most prominent absorption band in its IR spectrum is expected to be the strong, sharp peak corresponding to the carbonyl (C=O) group of the ketone. This absorption typically appears in the range of 1680–1750 cm⁻¹. savemyexams.com Other expected absorptions would include those for the aromatic C=C bond stretches and the C-O ether linkage of the pyranone ring. wisc.edu

Mass Spectrometry (MS) Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high accuracy. lcms.cz It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. lcms.cz The molecular formula for this compound is C₉H₇BrO₂. researchgate.net A key feature in the mass spectrum of a bromine-containing compound is the presence of two major peaks for the molecular ion, M⁺ and (M+2)⁺, in an approximate 1:1 intensity ratio. This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. This isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule. The calculated molecular weight for C₉H₇BrO₂ is approximately 227.05 g/mol . amadischem.com

Summary of Expected Spectroscopic Features for this compound

Spectroscopic Technique Feature Expected Value/Observation Purpose
Infrared (IR) Carbonyl (C=O) Stretch Strong, sharp peak at ~1680-1750 cm⁻¹ Functional Group Confirmation savemyexams.com
Aromatic (C=C) Stretch Peaks in the ~1450-1600 cm⁻¹ region Functional Group Confirmation
Ether (C-O) Stretch Peak in the ~1000-1300 cm⁻¹ region Functional Group Confirmation savemyexams.com
Mass Spectrometry (MS) Molecular Ion (M⁺) m/z corresponding to C₉H₇⁷⁹BrO₂ Molecular Weight Confirmation

Reactivity Profiles and Transformational Chemistry

The chemical behavior of 3-bromochroman-4-one is dominated by the presence of two key functional groups: the ketone and the α-bromo substituent. The bromine atom at the 3-position is activated towards nucleophilic displacement due to its position adjacent to the electron-withdrawing carbonyl group. This inherent reactivity allows for a range of chemical transformations.

Nucleophilic Substitution Reactions at the Bromine Center

The electrophilic nature of the C3 carbon, bonded to the bromine atom, makes it a prime site for attack by various nucleophiles. This classic reactivity pathway enables the straightforward introduction of diverse functional groups.

The bromine atom at the 3-position can be readily displaced by nitrogen-based nucleophiles, such as primary and secondary amines, through an SN2 reaction mechanism. This reaction provides a direct route to 3-aminochroman-4-one derivatives, which are valuable scaffolds in medicinal chemistry. The reaction typically proceeds by the nucleophilic attack of the amine's lone pair of electrons on the carbon atom bearing the bromine, leading to the formation of a new carbon-nitrogen bond and the expulsion of the bromide ion lumenlearning.comlibretexts.orgmnstate.eduyoutube.com.

While specific studies detailing the reaction of this compound with a wide range of amines are not extensively documented in the reviewed literature, the principle is demonstrated in analogous systems. For instance, the synthesis of 3-amino-7-hydroxy-4-methyl-chromen-2-ones has been achieved by condensing the corresponding 3-bromo derivative with secondary aliphatic amines like piperidine (B6355638) and diethylamine (B46881) . This analogous transformation underscores the feasibility of substituting the bromine atom in the chromanone skeleton with amine nucleophiles to introduce nitrogen-containing functionalities. The process generally involves the formation of an ammonium salt intermediate, which is then deprotonated, often by excess amine or an added base, to yield the final amino product mnstate.edu.

Cyanation Reactions at the 3-Position

The substitution of the bromine atom with a cyanide group represents a powerful synthetic transformation, as the resulting 3-cyanochroman-4-one is a versatile intermediate that can be further elaborated into carboxylic acids, amides, or amines. The cyanation of α-halo ketones is a standard method for introducing a nitrile group. This can be achieved through nucleophilic substitution using inorganic cyanides such as sodium or potassium cyanide in a polar aprotic solvent.

In modern synthetic chemistry, palladium-catalyzed cyanation reactions have become a preferred method due to their high efficiency and broad functional group tolerance, even though they are more commonly applied to aryl and vinyl halides nih.gov. These methods often use sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as non-toxic alternatives to simple alkali metal cyanides nih.gov. The application of such catalytic systems to an α-bromo ketone like this compound would likely proceed under mild conditions, offering a reliable route to the 3-cyano derivative. Another emerging technique is the use of organophotoredox catalysis for the cyanation of bromoarenes, which could potentially be adapted for this substrate rsc.org.

Samarium-Mediated Reformatsky Reactions

The Reformatsky reaction is a classic method for forming carbon-carbon bonds, traditionally involving the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal wikipedia.orgorganic-chemistry.org. A modern and powerful variation of this reaction employs samarium(II) iodide (SmI₂) as the mediating agent. SmI₂ is a potent single-electron transfer reagent that can react with α-halo carbonyl compounds, including ketones like this compound nih.govsemanticscholar.org.

The reaction mechanism begins with the reductive cleavage of the carbon-bromine bond by two equivalents of SmI₂ to form a samarium(III) enolate intermediate nih.gov. This enolate is less basic than corresponding lithium or magnesium enolates, which allows for excellent chemoselectivity. The generated samarium enolate can then undergo a nucleophilic addition to an aldehyde or ketone electrophile in an aldol-type fashion, creating a new carbon-carbon bond and forming a β-hydroxy ketone product after an aqueous workup nih.gov. This methodology has been successfully applied in complex scenarios, such as in the asymmetric synthesis of 3-hydroxy-4-alkenyl imides from 3-(2-haloacyl)-2-oxazolidinones, which are structurally analogous to this compound unimi.it.

Metal-Catalyzed Cross-Coupling Reactions

Beyond classical nucleophilic substitutions, this compound is a substrate for transition metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon bonds with a high degree of control and efficiency.

Palladium-Catalyzed Heteroarylations via C-H Bond Activation

A significant advancement in synthetic chemistry is the direct arylation of heteroaromatics via palladium-catalyzed C-H bond activation. This strategy avoids the pre-functionalization of the heteroaromatic partner (e.g., as an organoboron or organotin reagent), making the process more atom-economical and environmentally friendly mdpi.com.

Research has demonstrated the successful palladium-catalyzed heteroarylation of the closely related compound, 3-bromochromen-4-one, with various heteroarenes. This reaction couples the C3 position of the chromenone scaffold with a C-H bond of a heteroaromatic ring acs.org. The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the chromenone, followed by a concerted metalation-deprotonation step with the heteroarene, and finally, reductive elimination to furnish the 3-heteroaryl product and regenerate the palladium(0) catalyst.

The palladium-catalyzed direct C-H activation coupling methodology has been shown to be effective for a range of five-membered heteroaromatic compounds. The scope of this transformation using 3-bromochromen-4-one as the coupling partner includes various electron-rich and electron-deficient heterocycles. Successful couplings have been reported with thiophenes, furans, and thiazoles, demonstrating the versatility of this reaction acs.orgacs.orguniv.kiev.ua. General studies on C-H activation confirm the reactivity of these heterocycles, as well as pyrroles and imidazoles, in similar palladium-catalyzed systems nih.govresearchgate.netnih.govresearchgate.netimperial.ac.uk.

The table below summarizes the outcomes of the palladium-catalyzed heteroarylation of 3-bromochromen-4-one with various heteroaromatic partners, showcasing the yields obtained for different classes of heterocycles.

Heteroaromatic Partner ClassSpecific ExampleProductYield (%)
ThiophenesThiophene3-(Thiophen-2-yl)chromen-4-one81
Thiophenes2-Methylthiophene3-(5-Methylthiophen-2-yl)chromen-4-one85
FuransFuran3-(Furan-2-yl)chromen-4-one72
Furans2-Methylfuran3-(5-Methylfuran-2-yl)chromen-4-one75
Pyrroles1-Methylpyrrole3-(1-Methyl-1H-pyrrol-2-yl)chromen-4-one68
ThiazolesThiazole (B1198619)3-(Thiazol-2-yl)chromen-4-one55
Imidazoles1-Methylimidazole3-(1-Methyl-1H-imidazol-2-yl)chromen-4-one48

Data derived from studies on 3-bromochromen-4-one, a structurally analogous compound.

Other Functional Group Interconversions and Cyclization Reactions

Beyond cross-coupling, this compound can undergo a variety of other transformations, including oxidation, reduction, and radical cyclization reactions, further highlighting its synthetic utility.

The oxidation of the chroman-4-one core to the corresponding chromone (B188151) is a significant transformation. In the case of substituted 3-bromochroman-4-ones, this can be achieved through a dehydrobromination reaction. For example, a 3-bromo-2-pentylchroman-4-one has been successfully converted to the corresponding 2-pentylchromone. This elimination reaction is typically promoted by a base.

The general transformation can be represented as:

Scheme 3: Oxidation of a substituted this compound to a chromone derivative.

This data is based on a substituted analog of this compound.

The reduction of the C4-carbonyl group in this compound leads to the formation of 3-bromochroman-4-ol. This transformation can be achieved using various reducing agents, with sodium borohydride (NaBH₄) being a common choice for its mildness and selectivity masterorganicchemistry.comyoutube.com. The stereochemical outcome of this reduction is of particular interest, as it can lead to the formation of either cis or trans diastereomers.

The stereoselectivity of the reduction of cyclic ketones is influenced by steric and electronic factors researchgate.netscielo.brnih.gov. In the case of this compound, the approach of the hydride reagent to the carbonyl carbon can be directed by the substituent at the C3 position.

Scheme 4: Reduction of this compound to 3-bromochroman-4-ol.

The reduction of a similar compound, 8-bromo-6-chloro-2-pentylchroman-4-one, with NaBH₄ has been reported to yield the corresponding chroman-4-ol in high yield and with high diastereoselectivity, favoring the formation of one diastereomer over the other nih.govsemanticscholar.org. This suggests that the reduction of this compound would also likely proceed with a degree of stereocontrol.

Starting MaterialReducing AgentProductDiastereomeric Ratio
8-Bromo-6-chloro-2-pentylchroman-4-oneNaBH₄8-Bromo-6-chloro-2-pentylchroman-4-ol96:4

This data is based on a substituted analog of this compound.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions, enabling a variety of transformations mdpi.com. While specific examples of photoredox-catalyzed reactions starting from this compound are not prevalent in the literature reviewed, the general reactivity of α,β-unsaturated ketones and related systems under these conditions provides a basis for potential applications.

Radical Cyclization: The Giese reaction, or radical conjugate addition, is a well-established method for forming C-C bonds nih.govnih.govresearchgate.net. In a photoredox-catalyzed Giese-type reaction, a radical generated from a suitable precursor could potentially add to the enone system of a chromone derivative, which could be formed in situ from this compound. A doubly decarboxylative, photoredox synthesis of 2-substituted-chroman-4-ones has been described, where chromone-3-carboxylic acids serve as Giese acceptors for alkyl radicals semanticscholar.org.

Epoxidation: The epoxidation of the double bond in chromone derivatives, which can be accessed from this compound, is another potential photoredox-catalyzed transformation. Visible-light-induced aerobic epoxidation of α,β-unsaturated ketones has been reported, often mediated by a photosensitizer and molecular oxygen acs.orgorganic-chemistry.org. This methodology could potentially be applied to chromone substrates to afford the corresponding epoxides.

Reaction TypeSubstrate TypeKey IntermediatesPotential Product from this compound Derivative
Radical Cyclization (Giese)Chromone-3-carboxylic acidAlkyl radical2-Alkyl-chroman-4-one
Epoxidationα,β-Unsaturated ketoneSinglet oxygen2,3-Epoxychroman-4-one

This table outlines potential reactions based on the reactivity of similar systems.

Reactivity Profile of Lithiated this compound Derivatives

The generation and subsequent reaction of lithiated intermediates of this compound serve as a pathway to introduce substituents at the C3 position of the chromanone core. The reactivity of these derivatives is primarily centered around the formation of a metal enolate, which can then react with various electrophiles. Research in this area has explored methodologies such as Reformatsky-type reactions, indicating the accessibility of the C3 position for functionalization.

While direct lithiation of this compound using organolithium bases like lithium diisopropylamide (LDA) is not extensively documented in publicly available literature, related transformations provide insight into the expected reactivity. For instance, the generation of a samarium enolate from this compound demonstrates the feasibility of forming a nucleophilic species at the C3 position.

Furthermore, studies on the methylation of the closely related 3-cyanochroman-4-one illustrate the synthetic utility of enolates in this heterocyclic system. The enolate of 3-cyanochroman-4-one can be effectively methylated, showcasing a route to 3-substituted chroman-4-ones. This suggests that a lithiated enolate of this compound, if formed, would likely undergo similar reactions with suitable electrophiles.

Detailed Research Findings

Research into the reactivity of this compound has led to the development of methods for C-C bond formation at the C3 position. A notable example is the Reformatsky-type electrophilic cyanation. In this reaction, a samarium enolate is generated in situ from this compound, which then reacts with tosyl cyanide to yield 3-cyanochroman-4-one. This transformation is particularly useful for accessing cyanated chromanones, which can be sensitive to other electrophilic cyanation approaches.

In a related context, the synthesis of 3-cyano-3-methylchroman-4-one has been achieved through the methylation of 3-cyanochroman-4-one. okayama-u.ac.jp This reaction proceeds via the formation of an enolate using a base, which is then treated with methyl iodide to introduce the methyl group at the C3 position. okayama-u.ac.jp Although this example does not start from this compound directly, it provides a strong precedent for the reactivity of enolates derived from the chroman-4-one scaffold.

The following table summarizes the key findings from these studies:

Starting MaterialReagentsElectrophileProductYield (%)
This compound1. SmI₂, KHMDSTosyl cyanide3-Cyanochroman-4-oneNot Reported
3-Cyanochroman-4-one1. Potassium t-butoxideMethyl iodide3-Cyano-3-methylchroman-4-one70.9

Applications in Advanced Organic Synthesis and Materials Science

Building Block for the Synthesis of Complex Heterocyclic Scaffolds

The reactivity of the bromine atom in 3-bromochroman-4-one makes it an excellent electrophilic partner for constructing larger, more complex heterocyclic systems. A primary route for this is through nucleophilic substitution reactions, where the bromine is displaced by a suitable nucleophile, often a nitrogen atom within another heterocyclic ring.

Research has demonstrated the synthesis of 3-hetarylchroman-4-ones by reacting 3-bromochroman-4-ones with various azoles. nih.gov For instance, reactions with imidazole (B134444) and 1,2,4-triazole (B32235) have been attempted to produce the corresponding 3-(1H-imidazol-1-yl)chroman-4-one and 3-(1H-1,2,4-triazol-1-yl)chroman-4-one, respectively. nih.gov However, these reactions are often complicated by a significant side reaction: the elimination of hydrogen bromide (dehydrobromination). nih.gov This competing elimination pathway readily forms the corresponding chromone (B188151), the unsaturated analogue, particularly in the presence of basic reagents. nih.gov For example, early investigations of the reaction between this compound and piperidine (B6355638) did not yield the expected 3-piperidinochroman-4-one, but instead produced o-hydroxy-β-piperidinoacrylophenone, likely proceeding through an intermediate chromone formed by elimination. nih.gov

Despite the challenge of the competing elimination reaction, direct C-H activation and coupling provides another powerful strategy. Palladium-catalyzed coupling reactions between 3-bromochromen-4-one (the elimination product of this compound) and various heteroaromatics have been shown to proceed in moderate to high yields, demonstrating the potential of the core structure in building diverse molecular architectures. mdpi.com

Table 1: Synthesis of 3-Azahetarylchroman-4-ones from this compound
Hetaryl NucleophileProductObservations/ChallengesReference
Imidazole3-(1H-Imidazol-1-yl)chroman-4-oneSignificant formation of chromone as a side product due to dehydrohalogenation. nih.gov nih.gov
1,2,4-Triazole3-(1H-1,2,4-Triazol-1-yl)chroman-4-oneReaction attempted under various conditions, but competing elimination remains a challenge. nih.gov nih.gov
Piperidineo-Hydroxy-β-piperidinoacrylophenoneProduct forms via chromone intermediate, not direct substitution. nih.gov nih.gov

Synthetic Intermediates for Natural Products and Analogues

The chroman-4-one framework is central to a large family of naturally occurring compounds known as flavonoids. gu.se Consequently, this compound serves as a pivotal intermediate in the laboratory synthesis of various flavonoid subclasses and their synthetic analogues. scielo.org.zanih.gov

Flavanone and Isoflavanone (B1217009) Architectures

Flavanones (2-phenylchroman-4-ones) and isoflavanones (3-phenylchroman-4-ones) are important flavonoid subgroups with a range of biological activities. This compound is a versatile precursor for accessing these structures. scielo.org.za The synthesis of isoflavanones can be achieved through cross-coupling reactions where the bromine at the C-3 position is substituted with an aryl group. This strategic introduction of a phenyl ring at the 3-position is a key step in building the isoflavanone core.

Homoisoflavanone Analogues

Homoisoflavanones are a related class of natural products characterized by a C-3 benzyl (B1604629) or benzylidene substituent on the chroman-4-one skeleton. Synthetic chemists have utilized this compound as a starting point for the preparation of various homoisoflavanone analogues. scielo.org.zanih.gov The synthesis of these compounds from their corresponding chromanone derivatives has been a focus of research, leading to analogues with potential anti-inflammatory and antifungal activities. nih.gov

Coumarin (B35378) Derivative Synthesis

Coumarins (2H-1-benzopyran-2-ones) are a distinct class of lactones isomeric to chromones (4H-1-benzopyran-4-ones). While this compound is readily converted to chromone via dehydrobromination, its direct use as a starting material for the synthesis of coumarin derivatives is not a widely reported transformation in the surveyed scientific literature. nih.gov The primary synthetic routes to coumarins typically involve other precursors, such as phenols and salicylaldehydes, through reactions like the Pechmann, Perkin, or Knoevenagel condensations. nih.govnih.gov

Role in the Development of Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides, offering advantages such as improved stability against enzymatic degradation and better bioavailability. The development of these therapeutic agents often involves using rigid molecular scaffolds to correctly orient the key amino acid side chains (pharmacophores) for interaction with a biological target.

The chroman-4-one and chromone frameworks have been identified as suitable scaffolds for this purpose. The synthesis of these peptidomimetics relies on the functionalization of the scaffold at specific positions. Bromination of a chroman-4-one at the 3-position to give this compound is a critical step, as it installs a reactive handle that allows for the introduction of various substituents that can mimic the side chains of natural amino acids. This approach has been used to develop potential β-turn mimetics of the peptide hormone somatostatin (B550006), resulting in compounds with agonistic properties for somatostatin receptors.

Preparation of Diverse Functionalized Chroman-4-one and Chromone Derivatives

The C-3 bromine of this compound is a versatile functional handle that enables the synthesis of a wide range of derivatives through various chemical transformations. This reactivity allows for the systematic modification of the chroman-4-one core to explore structure-activity relationships for various biological targets.

Through nucleophilic substitution reactions or other methodologies, a variety of functional groups can be introduced at the 3-position. Research has demonstrated the successful introduction of substituents such as amino (NH2), acetate (B1210297) (OAc), and cyano (CN) groups, starting from this compound. Furthermore, the compound can participate in samarium-mediated Reformatsky reactions to introduce more complex side chains like CH2NHCbz. As previously noted, this compound can also serve as a precursor to chromones via base-induced elimination, which can then be further functionalized. nih.gov This chemical tractability makes this compound a valuable intermediate for generating libraries of related compounds for drug discovery and materials science applications.

Table 2: Functionalization of this compound
Reagent/Reaction TypeSubstituent Introduced at C-3Resulting Compound ClassReference
Nucleophilic Substitution (e.g., with NaN3 followed by reduction)-NH₂ (Amino)3-Aminochroman-4-one
Nucleophilic Substitution (e.g., with NaOAc)-OAc (Acetate)3-Acetoxychroman-4-one
Nucleophilic Substitution (e.g., with NaCN)-CN (Cyano)3-Cyanochroman-4-one
Samarium-mediated Reformatsky Reaction-CH₂NHCbzFunctionalized Chroman-4-one
Base-induced EliminationC2=C3 double bond formedChromone nih.gov

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Energy Minimization Calculations

Conformational analysis explores the three-dimensional arrangements of a molecule and their relative stabilities. For 3-bromochroman-4-one, these studies are crucial for understanding its reactivity and how it interacts with biological targets.

Detailed structural insights have been obtained from single-crystal X-ray diffraction studies. researchgate.net These experimental results are often correlated with computational energy minimization calculations, which use force fields (like OPLS2005) or quantum mechanical methods to find the lowest energy (most stable) conformation of the molecule. gu.se

For this compound, studies have revealed that the heterocyclic pyranone ring is not planar but adopts a half-chair conformation . researchgate.net This is the energetically preferred arrangement that minimizes steric and torsional strain. In this conformation, the C2 atom is displaced from the plane of the fused benzene (B151609) ring by approximately 0.5734 Å. researchgate.net The bromine atom at the C3 position can exist in either an axial or equatorial position relative to the ring, with computational calculations helping to determine the energy difference and preferred orientation.

Key structural parameters determined for the solid-state structure of this compound are summarized below. researchgate.net

ParameterDescriptionValue
Molecular Conformation Conformation of the pyranone ringHalf-chair
Dihedral Angle Angle between the benzene ring and the C3—C2—O1 plane43.03 (17)°
C2 Displacement Out-of-plane distance of the C2 atom from the benzene ring0.5734 (31) Å
Intermolecular Interaction Weak C—H···O hydrogen bond distance (H···O)2.44 Å
π–π Stacking Centroid–centroid distance between benzene rings3.9464 (18) Å

This table presents crystallographic data for this compound, illustrating its solid-state conformation and intermolecular packing forces. researchgate.net

Energy minimization calculations are essential to refine these structures and to explore conformations in different environments, such as in solution, which may differ from the solid-state crystal structure. gu.sebioexcel.eu

Molecular Docking and Ligand-Protein Interaction Profiling (e.g., Sirt2 Binding)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of inhibition. The chroman-4-one scaffold, the core of this compound, is known to be a foundation for inhibitors of Sirtuin 2 (Sirt2), a NAD+-dependent protein deacetylase implicated in various diseases. gu.sehelsinki.fi

Docking studies on chroman-4-one-based inhibitors have been performed using homology models and crystal structures of human Sirt2. gu.seaging-us.com These simulations aim to place the ligand into the enzyme's binding site, which includes the NAD+ binding cleft and an adjacent "C-pocket" that is often exploited by small-molecule inhibitors to achieve potency and selectivity. gu.se

For chroman-4-one derivatives, docking models predict key interactions with amino acid residues in the Sirt2 active site. aging-us.complos.org Although specific docking studies for the 3-bromo derivative are not widely published, analysis of closely related potent Sirt2 inhibitors suggests a likely binding mode.

Key Predicted Interactions for Chroman-4-one Scaffold in Sirt2:

Hydrogen Bonding: The carbonyl oxygen of the chroman-4-one core can act as a hydrogen bond acceptor, potentially interacting with backbone amides or side chains of residues like Gln167 or the side chain of Asn168. aging-us.com

Hydrophobic and π-Stacking Interactions: The benzene ring of the chroman-4-one scaffold fits into a hydrophobic pocket, where it can form π-π stacking interactions with the aromatic side chains of phenylalanine residues. nih.gov

Role of Substituents: The bromine atom at the 3-position would occupy a specific region of the binding pocket. Its size, electronegativity, and potential for halogen bonding could significantly influence the binding affinity and selectivity compared to other substituted analogs. Docking studies allow for the rationalization of these substituent effects on inhibitory activity.

A proposed binding site for chroman-4-one inhibitors is the C-pocket of the NAD+ binding site, a discovery guided by molecular modeling that remains consistent with structure-activity relationship data. gu.se

Quantitative Structure-Activity Relationship (QSAR) Studies through Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical model correlating the chemical structure of a series of compounds with their biological activity. researchgate.net In a QSAR study, structural properties of molecules are quantified using numerical values called "descriptors," which are then used in statistical methods like multiple linear regression (MLR) or machine learning algorithms to create a predictive equation. nih.govchemmethod.com

For a series of this compound analogs or related chroman-4-one derivatives, a QSAR study could be developed to predict their Sirt2 inhibitory potency (e.g., IC₅₀ values). helsinki.fi

Steps in a Typical QSAR Study for Chroman-4-one Derivatives:

Data Set Assembly: A series of chroman-4-one compounds with experimentally measured Sirt2 inhibition data is collected.

Descriptor Calculation: For each molecule, a wide range of computational descriptors are calculated.

Model Building: Using statistical tools, a model is created that links a subset of these descriptors to the observed biological activity.

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and external test sets. nih.gov

The resulting QSAR model can provide valuable insights into which molecular properties are key for high activity and can be used to predict the potency of new, unsynthesized compounds.

Descriptor TypeExample Descriptors for this compoundInformation Encoded
Electronic Dipole moment, Partial charges on atoms, HOMO/LUMO energiesElectron distribution, reactivity, ability to form electrostatic or hydrogen bonds.
Steric/Topological Molecular weight, Molar refractivity, Wiener index, Shape indicesSize, shape, and branching of the molecule.
Hydrophobic LogP (octanol-water partition coefficient)Lipophilicity, which influences membrane permeability and binding to hydrophobic pockets.
Quantum Chemical Electrostatic potential maps, Fukui indicesDetailed electronic structure and reactivity sites.

This table outlines the types of computational descriptors that would be used in a QSAR study of this compound and its analogs to correlate their structural features with biological activity. researchgate.netnih.gov

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are indispensable for elucidating the detailed step-by-step mechanisms of chemical reactions. rsc.org Methods such as Density Functional Theory (DFT) allow researchers to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states.

For this compound, computational studies can illuminate several key processes:

Synthesis Mechanism: The formation of this compound typically involves the bromination of chroman-4-one. Computational modeling can clarify the mechanism, for instance, by comparing pathways involving different brominating agents or catalysts. It can determine the structure of the transition state for bromine addition and help explain the reaction's regioselectivity and stereoselectivity.

Reactivity as an Intermediate: this compound is a versatile intermediate in the synthesis of more complex molecules like flavonoids. researchgate.net Computational simulations can predict its reactivity in subsequent reactions, such as nucleophilic substitutions at the C3 position or reactions involving the carbonyl group. By calculating the activation energies for different possible reaction pathways, chemists can predict the most likely product and optimize reaction conditions.

The process involves using the Intrinsic Reaction Coordinate (IRC) to follow the reaction path from the transition state down to the reactants and products, confirming that the calculated transition state connects the correct species. smu.edu This provides a dynamic picture of bond-breaking and bond-forming events throughout the reaction. smu.edu

Mechanistic Biochemical Investigations and Biological System Interactions

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives built upon the 3-Bromochroman-4-one framework have been identified as potent inhibitors of specific enzymes, offering pathways for therapeutic intervention.

The chroman-4-one scaffold is central to a class of highly selective and potent inhibitors of Sirtuin 2 (SIRT2), a NAD+-dependent lysine (B10760008) deacetylase. researchgate.net SIRT2 is implicated in cellular processes like cell cycle control, gene expression, and apoptosis, making it a target for diseases such as cancer and neurodegenerative disorders. researchgate.net The development of these inhibitors often involves the strategic bromination of the chroman-4-one core at the 3-position, which facilitates the introduction of various functional groups to enhance potency and selectivity. gu.seresearchgate.net

Research has led to the identification of novel SIRT2 inhibitors with IC₅₀ values in the low micromolar range. gu.setandfonline.com Molecular modeling studies suggest that these inhibitors bind to the C-pocket of the NAD+ binding site on the SIRT2 enzyme. researchgate.net This interaction is thought to be allosteric, modulating the enzyme's activity without directly competing with the substrate at the active site. unimi.it The efficacy of these chroman-4-one-based inhibitors is demonstrated by their ability to increase the acetylation of α-tubulin, a known substrate of SIRT2, in cellular assays. tandfonline.comfrontiersin.org

Table 1: SIRT2 Inhibition by Representative Chroman-4-one Derivatives This table is interactive. Click on headers to sort.

Compound Name SIRT2 IC₅₀ (µM) tandfonline.com Selectivity vs. SIRT1 Selectivity vs. SIRT3
8-Bromo-6-chloro-2-(2-(pyridin-2-yl)ethyl)chroman-4-one 2.6 >77-fold >77-fold
8-Bromo-6-chloro-2-(3-hydroxypropyl)chroman-4-one 13 >15-fold >15-fold
2-((1H-imidazol-5-yl)methyl)-8-bromo-6-chlorochroman-4-one 30 >6.7-fold >6.7-fold

While extensive research specifically detailing the interaction of this compound with a broad spectrum of protein kinases is limited, the parent chroman-4-one scaffold has been recognized as a "privileged structure" in medicinal chemistry for developing kinase inhibitors. researchgate.netresearchgate.net Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer. mdpi-res.com

The chroman-4-one core has been successfully utilized to create inhibitors for specific kinases. For instance, a novel inhibitor targeting the external domain of Receptor Tyrosine Kinase-Like Orphan Receptor 1 (ROR1), which contains a chroman-4-one structure, has been shown to inactivate the PI3K/AKT/mTOR signaling pathway and suppress cancer cell proliferation. mdpi.com This demonstrates the potential of the chroman-4-one scaffold, for which 3-bromo derivatives are key synthetic intermediates, in the rational design of targeted protein kinase inhibitors. tandfonline.comacs.org However, further studies are required to fully elucidate the kinase inhibitory profile of this compound itself.

Receptor Agonism/Antagonism at Specific Biological Targets

The conformational properties of the chroman-4-one ring system make it an ideal scaffold for designing peptidomimetics that can interact with specific biological receptors.

The chroman-4-one and related chromone (B188151) scaffolds have been employed to develop mimetics of the peptide hormone somatostatin (B550006). gu.seresearchgate.net Somatostatin regulates numerous physiological functions by binding to five different receptor subtypes (sst1-5). nih.gov The design of these mimetics focuses on replicating the crucial β-turn conformation of somatostatin, which is essential for receptor binding and activation. unimi.it

Synthetic modifications, starting from intermediates like this compound, allow for the precise placement of side chains that mimic the key amino acid residues (Trp8 and Lys9) of native somatostatin. gu.seunimi.itCurrent time information in Bangalore, IN. This approach has led to the creation of compounds with agonistic properties at the somatostatin sst2 and sst4 receptors. gu.seresearchgate.net A proof-of-concept study identified specific chroman-4-one and chromone derivatives that exhibit binding affinity for sst2 and sst4 receptors with Ki values in the low micromolar range. researchgate.netCurrent time information in Bangalore, IN.

Table 2: Binding Affinity of Chroman-4-one Based Somatostatin Mimetics This table is interactive. Click on headers to sort.

Compound Receptor Subtype Kᵢ (µM) Current time information in Bangalore, IN.
Chroman-4-one derivative (4) sst2 6.8
Chroman-4-one derivative (4) sst4 4.8
Chromone derivative (9) sst2 1.3
Chromone derivative (9) sst4 2.0

Modulatory Effects on Cellular Pathways and Processes

The ability of this compound derivatives to interact with key enzymes like SIRT2 translates directly into significant modulatory effects on cellular pathways, particularly those governing cell proliferation and survival.

The selective inhibition of SIRT2 by chroman-4-one derivatives is a primary mechanism behind their observed antiproliferative effects in various cancer cell lines. researchgate.nettandfonline.comfrontiersin.org By inhibiting SIRT2, these compounds prevent the deacetylation of α-tubulin, a key component of the cellular cytoskeleton. researchgate.nettandfonline.com The resulting hyperacetylation of tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). tandfonline.comfrontiersin.org

Studies have demonstrated that these compounds effectively reduce the proliferation of breast cancer (MCF-7, MDA-MB-231), lung carcinoma (A549), and brain tumor cells. researchgate.nettandfonline.com The antiproliferative activity of these derivatives often correlates directly with their potency as SIRT2 inhibitors. tandfonline.comfrontiersin.org The induction of apoptosis is a key outcome of treatment, providing a direct mechanism for the cytotoxic effects observed in cancer cells.

Table 3: Antiproliferative Activity of Chroman-4-one Based SIRT2 Inhibitors This table is interactive. Click on headers to sort.

Compound Cell Line Cancer Type Antiproliferative Effect tandfonline.com
8-Bromo-6-chloro-2-(2-(pyridin-2-yl)ethyl)chroman-4-one MCF-7 Breast Cancer Significant reduction in proliferation
8-Bromo-6-chloro-2-(2-(pyridin-2-yl)ethyl)chroman-4-one A549 Lung Carcinoma Significant reduction in proliferation
8-Bromo-6-chloro-2-(3-hydroxypropyl)chroman-4-one MCF-7 Breast Cancer Moderate reduction in proliferation
8-Bromo-6-chloro-2-(3-hydroxypropyl)chroman-4-one A549 Lung Carcinoma Moderate reduction in proliferation

Mechanisms of Antimicrobial Activity

The precise antimicrobial mechanism of this compound is not extensively detailed in current literature; however, the activities of the broader chromanone chemical class provide significant insights into its potential modes of action. The antimicrobial effects of chromanone derivatives are generally believed to arise from their ability to disrupt critical cellular structures and metabolic processes in microbes.

Key proposed mechanisms for the chromanone scaffold include:

Disruption of Cell Membranes: One primary mechanism is the ability to compromise the integrity of the microbial cell membrane. This can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. creative-biolabs.com Antimicrobial agents that target the cytoplasmic membrane are often effective against both Gram-positive and Gram-negative bacteria. creative-biolabs.com

Inhibition of Key Metabolic Enzymes: Chromanones can act as inhibitors of essential enzymes within microbial metabolic pathways. By binding to the active sites of these enzymes, they can block substrate access and halt vital processes necessary for bacterial survival.

Inhibition of Nucleic Acid Synthesis: Some antimicrobial compounds function by interfering with the synthesis of DNA and RNA. creative-biolabs.comfrontiersin.org For instance, certain spiro-chromanone derivatives have shown the ability to bind to microbial targets like DNA gyrase, an enzyme critical for DNA replication, suggesting a potential mechanism for this class of compounds. rsc.org

Inhibition of Cell Wall Synthesis: The bacterial cell wall is a common target for antibiotics. creative-biolabs.comfrontiersin.org Studies on spiro-chromanone derivatives indicate they may bind to penicillin-binding proteins (PBPs), which are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. rsc.org

While these mechanisms are attributed to the general chromanone family or specific derivatives, they represent the most likely pathways through which this compound would exert any antimicrobial effects. The presence and position of the bromine atom on the chroman-4-one core are expected to significantly influence its specific interactions and potency within these pathways.

Antiviral Activities against HIV and Simian Immunodeficiency Virus (SIV)

Chromanone derivatives have been identified as possessing antiviral activities, notably against the Human Immunodeficiency Virus (HIV) and the Simian Immunodeficiency Virus (SIV). researchgate.net Although the specific action of this compound against these retroviruses has not been fully elucidated, the activity of the parent scaffold points to its potential in this area. researchgate.netresearchgate.net

The lifecycle of HIV presents several potential targets for antiviral drugs, including:

Reverse Transcriptase: This viral enzyme converts the viral RNA into DNA, a crucial step for integration into the host genome. Inhibition of this enzyme is a primary mechanism for many antiretroviral drugs. acs.org

Protease: This enzyme is responsible for cleaving large viral polyproteins into functional, smaller proteins, a step necessary for the maturation of new, infectious virions. acs.org

Integrase: This enzyme facilitates the insertion of the viral DNA into the host cell's genome. acs.org

Research on other chromone derivatives against different viruses offers plausible mechanistic models. For example, certain chromone derivatives designed to combat Tomato Spotted Wilt Virus (TSWV) were found to bind to the viral nucleocapsid protein (N). acs.orgnih.gov This interaction is believed to block the binding of the N protein to viral RNA or to disrupt the structure of the N protein oligomer, thereby inhibiting viral replication. acs.orgnih.gov It is conceivable that chromanone derivatives like this compound could employ a similar strategy, targeting essential viral proteins of HIV or SIV to disrupt their function.

Anti-inflammatory Biochemical Pathways

The chromone and chromanone scaffolds are recognized for their anti-inflammatory properties, which are primarily mediated through the modulation of key signaling pathways involved in the inflammatory response. researchgate.netnih.govjst.go.jp The principal biochemical pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade. researchgate.netnih.govresearchgate.net

NF-κB is a transcription factor that plays a central role in regulating the immune and inflammatory responses. nih.govwikipedia.org It controls the expression of numerous pro-inflammatory genes. nih.govnih.gov Chromone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway. researchgate.netnih.gov This inhibition leads to a significant reduction in the production and release of several key inflammatory mediators, including:

Pro-inflammatory Cytokines: A decrease in cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) has been observed following treatment with chromone compounds. researchgate.netnih.gov These cytokines are pivotal in amplifying and sustaining inflammatory reactions. nih.gov

Nitric Oxide (NO): Chromones can inhibit the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of nitric oxide, a key inflammatory molecule. researchgate.netjst.go.jp

Eicosanoids: Certain flavonoids, the broader class to which chromones belong, can inhibit enzymes like cyclooxygenases (COX), which reduces the synthesis of pro-inflammatory prostaglandins. jst.go.jp

Furthermore, some studies suggest that the anti-inflammatory action of certain chromones may be partially mediated through the activation of the glucocorticoid receptor (GR), indicating a multi-faceted mechanism of action. nih.govresearchgate.net By targeting these fundamental inflammatory pathways, this compound, as a member of the chromanone family, holds potential as a modulator of inflammation.

Detailed Structure-Activity Relationship (SAR) Analysis in Biological Contexts

The biological activity of the chroman-4-one scaffold is highly dependent on the nature and position of its substituents. Structure-Activity Relationship (SAR) analysis allows for the determination of which chemical groups are responsible for eliciting a specific biological effect. wikipedia.org Although SAR studies focusing specifically on this compound are limited, research on related derivatives provides critical insights into how substitutions on the chromanone ring influence its biological profile.

Key SAR Findings for Chromanone Derivatives:

Antimicrobial Activity:

Hydroxyl Groups: The position of hydroxyl (-OH) groups on the aromatic ring is a critical determinant for antibacterial activity. Studies have shown that a hydroxyl group at the 7-position (like in compound 3f) or the 6-position (compound 3k) leads to potent activity against Gram-positive bacteria, whereas a regioisomer with a 5-OH group (compound 3l) is inactive. acs.org

Optimal Hydroxylation: SAR data suggests that two free phenol (B47542) hydroxyl groups, specifically at the 5- and 7-positions, on the 4-chromanone (B43037) scaffold enhance antibacterial activities. acs.org Increasing the number of hydroxyl groups can lead to decreased activity, likely due to higher polarity and reduced penetration of the bacterial membrane. acs.org

Substituents on the Chroman Core: Structural modifications and specific substitutions on the chroman core have been shown to enhance antimicrobial efficacy, making these derivatives promising candidates for further development.

Anti-inflammatory and Cytotoxic Activity:

C-2 Position: For anti-inflammatory activity, substitutions at the C-2 position with groups such as hydroxybenzylidine or fluorophenyl have been found to result in significant inhibition. researchgate.net

C-3 Position: The substitution at the C-3 position is highly relevant for cytotoxic activity. A study on 3-benzylidene-4-chromanones, which are structurally related to this compound, found that a derivative with a bromine atom on the benzylidene group (3-bromobenzylidene) exhibited potent cytotoxic activity against human T-lymphocyte cell lines with IC₅₀ values in the low micromolar range. researchgate.net This highlights the importance of an electronegative substituent at the 3-position for biological activity.

These findings collectively demonstrate that the substitution pattern on the chroman-4-one nucleus is a crucial factor governing the type and potency of its biological actions. The presence of an electron-withdrawing bromine atom at the C-3 position of this compound is therefore expected to confer a distinct and potentially potent biological activity profile compared to other isomers and substituted chromanones.

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Chroman-4-one Derivatives

Position of Substitution Substituent Type Observed Biological Effect Reference
C-6 or C-7 Hydroxyl (-OH) Potent antibacterial activity against Gram-positive bacteria. acs.org
C-5 Hydroxyl (-OH) Inactive (antibacterial). acs.org
C-5 and C-7 Dihydroxyl (-OH)₂ Optimal for Gram-positive antibacterial activity. acs.org
C-2 Hydroxybenzylidine, Fluorophenyl Significant anti-inflammatory activity. researchgate.net
C-3 (on benzylidene) Bromo (-Br) Potent cytotoxic activity against cancer cell lines. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Enhanced Derivatization and Functionalization

The derivatization of the 3-bromochroman-4-one scaffold is crucial for accessing new chemical entities. Modern research is increasingly focused on developing sophisticated catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Palladium-catalyzed cross-coupling reactions represent a cornerstone of this research. Studies have demonstrated the successful direct coupling of 3-bromochromen-4-one with various heteroaromatics using a palladium catalyst system, specifically 2 mol % PdCl(C3H5)(dppb) with potassium acetate (B1210297) (KOAc) as a base. researchgate.net This method is notable for its tolerance of a wide range of functional groups on the heteroarene partner, enabling the synthesis of diverse derivatives in moderate to high yields. researchgate.net Other palladium complexes, such as Pd(PPh₃)₄, have also been employed effectively for the direct arylation and alkenylation of related heterocyclic systems, suggesting their potential applicability to this compound. researchgate.net

Beyond traditional palladium catalysis, emerging strategies include the use of nickel catalysts for C-F bond activation and cross-coupling, which could be adapted for the C-Br bond in this compound. beilstein-journals.org Furthermore, the development of photoredox catalysis offers a novel approach for generating radicals from alkyl halides, carboxylic acids, or amines, enabling C(sp²)-C(sp³) cross-coupling reactions under mild conditions. uni-rostock.detcichemicals.com This could open new avenues for introducing alkyl fragments at the C-3 position, a transformation that is often challenging.

Another innovative frontier is the optimization of reaction media. Recent investigations into aqueous-phase organic reactions have identified the formation of three-phase emulsions during Suzuki cross-coupling. chemrxiv.org Techniques like fluorescence lifetime imaging microscopy (FLIM) have shown that in these systems, the palladium catalyst can preferentially localize within one of two organic phases, which correlates with higher reaction yields. chemrxiv.org Applying such advanced catalytic systems and in-situ monitoring techniques to the derivatization of this compound could lead to more efficient and environmentally benign synthetic processes.

A summary of representative catalytic systems for the functionalization of chromanone-related structures is presented below.

Catalyst SystemReaction TypeCoupling PartnerKey Features
PdCl(C₃H₅)(dppb) / KOAcDirect C-H CouplingHeteroaromaticsTolerates a wide range of functional groups. researchgate.net
Pd(PPh₃)₄Direct Arylation/Alkenylation(Hetero)aryl halides, BromoalkenesVersatile catalyst for C-C bond formation. researchgate.net
Nickel / LigandCross-Electrophile CouplingAryl/Alkyl HalidesEnables C(sp²)-C(sp³) coupling. beilstein-journals.orgtcichemicals.com
Iridium Photoredox / NickelDeaminative CouplingAlkyl AminesActivates C-N bonds for coupling. tcichemicals.com

Strategies for Addressing and Resolving Contradictions in Reported Reactivity Profiles, Particularly in Cross-Coupling Reactions

The reactivity of this compound can be complex, and seemingly contradictory results are sometimes reported in the literature. A significant factor is the compound's propensity to undergo elimination of hydrogen bromide (HBr) in the presence of a base to form the corresponding chromone (B188151). scispace.com This side reaction competes with desired nucleophilic substitution and cross-coupling pathways and can become dominant under unsuitable conditions.

For instance, attempts to perform nucleophilic substitution with diethylamine (B46881) in an aqueous solution led to a ring-opened product, which then converted to a chromone. scispace.com Similarly, reactions with certain nitrogen heterocycles like pyrazole (B372694) have failed, while reactions with imidazole (B134444) and 1,2,4-triazole (B32235) under similar conditions were successful, highlighting the subtle influence of the nucleophile's structure and basicity. scispace.com

In the context of cross-coupling reactions, success is highly dependent on the careful selection and optimization of multiple parameters. nih.gov The choice of catalyst (including the palladium source and ligand), base, solvent, and temperature are all critical factors that can dictate the reaction outcome. nih.govsigmaaldrich.com

Strategies to resolve these challenges include:

Base Selection: Using weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) instead of strong alkoxides (e.g., NaOtBu) can often suppress the competing elimination pathway. researchgate.netsigmaaldrich.com The choice of base can also influence catalyst activity and substrate stability.

Ligand Screening: The ligand coordinated to the metal center (e.g., palladium) plays a crucial role in the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands can promote the desired reductive elimination step and prevent side reactions. sigmaaldrich.com Intelligent screening of a library of ligands is a vital step in optimizing a difficult coupling reaction. sigmaaldrich.com

Solvent and Temperature Control: The polarity of the solvent can influence the solubility of reagents and the stability of intermediates. Lowering the reaction temperature may also help to disfavor undesired pathways, although this can also decrease the reaction rate. sigmaaldrich.com

Process Analytical Technology (PAT): Implementing real-time monitoring of reactions, for example through in-situ FTIR or advanced microscopy, can provide mechanistic insights and help identify optimal conditions to maximize the yield of the desired product while minimizing side-product formation.

These systematic approaches are essential for developing robust and reproducible protocols, thereby resolving apparent contradictions in the reactivity of this compound.

Exploration of New Bioactive Derivatives with Tailored Pharmacological Profiles

The this compound scaffold is a valuable starting point for the synthesis of new therapeutic agents due to the wide range of biological activities exhibited by chroman-4-one derivatives. nih.govresearchgate.net The bromine at the C-3 position acts as a handle for introducing diverse functional groups, allowing for the fine-tuning of a compound's pharmacological profile through structure-activity relationship (SAR) studies. gu.senih.gov

One major area of exploration is in cancer therapy . Researchers have developed functionalized 2-alkyl substituted chroman-4-one derivatives that act as selective inhibitors of the Sirtuin 2 (Sirt2) enzyme. gu.se Sirt2 is implicated in cellular processes relevant to cancer, and certain chroman-4-one derivatives have shown inhibitory activity with IC₅₀ values in the low micromolar range and have demonstrated antiproliferative effects in breast and lung cancer cell lines. gu.seacs.org

Another promising application is the development of peptidomimetics . By introducing substituents at the C-3 position via the bromo-intermediate, scientists have created mimics of the peptide hormone somatostatin (B550006). gu.se These compounds are designed to be more stable in the body than natural peptides and have shown agonistic properties for somatostatin receptors, which are targets for treating neuroendocrine tumors and other conditions. gu.se

The versatility of the chroman-4-one core has led to the discovery of derivatives with a wide spectrum of other potential therapeutic uses, as detailed in the table below.

Therapeutic AreaTarget / MechanismExample of Derivative Class
Oncology Sirtuin 2 (Sirt2) Inhibition2-Alkyl substituted chroman-4-ones gu.se
Endocrinology Somatostatin Receptor AgonismC-3 substituted chroman-4-ones gu.se
Neurodegenerative Disease β-amyloid (Aβ) plaque imaging(E)-3-benzylidenechroman-4-ones nih.gov
Infectious Disease Antibacterial / Antifungal3-Azolyl-4-chromanone phenylhydrazones nih.gov
Metabolic Disease α-glucosidase inhibitionBenzylidene-4-chromanone derivatives nih.gov
Insecticides Ecdysone AgonismChromanone derivatives of diacylhydrazines nih.gov

Future research will likely focus on combining the chroman-4-one scaffold with other pharmacophores, such as pyrazole or thiazole (B1198619) moieties, to create hybrid molecules with potentially synergistic or multi-target activities. researchgate.netresearchgate.net

Advancement of Synthetic Methodologies and Characterization Techniques for this compound and its Derivatives

Continuous improvement in both the synthesis and analytical characterization of this compound is essential for advancing its application in research and development.

Synthetic Methodologies: The classical synthesis of this compound involves the direct bromination of chroman-4-one. nih.gov Common reagents for this transformation include copper(II) bromide (CuBr₂) in a solvent mixture like chloroform (B151607)/ethyl acetate or pyridine (B92270) tribromide (Py·HBr₃) in dichloromethane (B109758). gu.senih.gov These methods provide the desired product in good yield. nih.gov However, the broader field of organic synthesis is moving towards more efficient and sustainable methods. Future advancements may include:

Biomimetic Synthesis: This approach seeks to mimic nature's biosynthetic pathways to construct complex molecules. engineering.org.cn Applying these principles could lead to more efficient and stereoselective syntheses of chromanone derivatives.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, potentially improving yields and safety, especially for large-scale synthesis.

One-Pot Reactions: Designing multi-step sequences that occur in a single reaction vessel without isolating intermediates can save time, resources, and reduce waste. researchgate.net

Characterization Techniques: Accurate structural confirmation of this compound and its derivatives is critical. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov

NMR Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For this compound, characteristic signals include the carbonyl carbon (C-4) at approximately 185 ppm in the ¹³C spectrum and the protons on the heterocyclic ring. nih.gov

Mass Spectrometry: This technique confirms the molecular weight and is particularly useful for identifying the characteristic isotopic pattern of bromine.

Advanced techniques are providing deeper insights into the structure and reactivity of these compounds:

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure, including its stereochemistry and conformation. nih.gov Studies have confirmed that the heterocyclic ring of this compound adopts a half-chair conformation. researchgate.netnih.gov This technique is invaluable for resolving stereochemical ambiguities in its derivatives.

Computational Modeling: Density Functional Theory (DFT) calculations are increasingly used to predict structural properties, reaction mechanisms, and spectroscopic data. nih.gov These simulations can complement experimental results and guide the design of new derivatives and synthetic routes.

In-situ Reaction Monitoring: As mentioned previously, techniques like FLIM allow for the real-time observation of reactions, providing unprecedented detail about catalyst behavior and reaction kinetics in complex mixtures. chemrxiv.org

The integration of advanced synthetic methods with powerful characterization techniques will continue to accelerate the discovery and development of novel molecules based on the this compound template.

Q & A

Q. What are the critical considerations for optimizing the synthesis of 3-Bromochroman-4-one?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, attempts to synthesize derivatives via nucleophilic substitution with triazoles in DMF or MeCN often result in low yields or side products like chromones due to dehydrohalogenation . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may favor undesired pathways, while MeCN with K₂CO₃ can mitigate side reactions.
  • Catalyst/base ratio : Excess base may promote elimination; stoichiometric adjustments are critical.
  • Temperature and time : Prolonged reflux in MeCN (24 hours) improves triazolium salt formation (76% yield) .
ParameterImpact on Yield/ProductExample from Evidence
Solvent (DMF)Low yield (<12%), chromone formation
Base (K₂CO₃)Suppresses elimination

Q. How can researchers interpret NMR spectral data to confirm the structure of this compound?

Methodological Answer: Key NMR signals include:

  • ¹H NMR : δ 4.53–4.65 (H-2a, H-2b, H-3), δ 7.48–7.52 (H-7), δ 7.89 (H-5) .
  • ¹³C NMR : δ 185.21 (C-4 ketone), δ 160.65 (C-9 aromatic), δ 45.43 (C-3 brominated) . Cross-validate with coupling constants (e.g., H-5: J = 1.60, 7.92 Hz) and symmetry codes (e.g., -x, -y+1, -z for crystallography) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate gradients to separate brominated products from chromone byproducts.
  • Recrystallization : Ethanol/water mixtures improve purity, as evidenced by sharp melting points and single-crystal X-ray diffraction data .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying conditions?

Methodological Answer: Contradictions arise from competing pathways (substitution vs. elimination). To address this:

  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/GC-MS to identify intermediates.
  • Computational modeling : Compare activation energies for bromine displacement (SN2) versus β-hydrogen elimination .
  • Isotopic labeling : Use deuterated solvents (e.g., CD₃CN) to track proton transfer steps in dehydrohalogenation .

Q. What crystallographic parameters validate the molecular geometry of this compound?

Methodological Answer: X-ray diffraction data (R[F² > 2σ(F²)] = 0.025, wR(F²) = 0.061) confirm:

  • Bond lengths : C-Br = 1.91 Å, C=O = 1.21 Å.
  • Dihedral angles : Chroman ring puckering (5–10°) and bromine’s axial orientation .
  • Hydrogen bonding : No significant H-bonding, as H-atoms are constrained to isotropic displacement parameters .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies often stem from solvent effects or impurities. Strategies include:

  • Standardized protocols : Use CDCl₃ for NMR and report probe temperatures (e.g., 400 MHz, 25°C) .
  • Complementary techniques : Validate with IR (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
  • Peer comparison : Cross-reference with crystallographic databases (e.g., CCDC) to confirm structural assignments .

Data Contradiction and Reproducibility

Q. What steps ensure reproducibility when synthesizing this compound analogs?

Methodological Answer:

  • Detailed experimental logs : Document solvent batch, humidity, and catalyst purity.
  • Negative controls : Run parallel reactions without base/catalyst to identify side pathways .
  • Collaborative validation : Share samples with independent labs for spectral replication (¹H/¹³C NMR, XRD) .

Q. How can researchers reconcile low yields in triazole-substituted derivatives of this compound?

Methodological Answer: Low yields (e.g., 12% in triazole reactions) may arise from steric hindrance or poor nucleophilicity. Solutions include:

  • Alternative nucleophiles : Use 1-amino-1,3,4-triazole instead of 1,2,4-triazole to enhance reactivity .
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

Tables of Key Data

Q. Table 1: NMR Assignments for this compound

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Multiplicity
C-34.53–4.65 (m)45.43-
C-4-185.21Ketone
C-57.89 (dd)136.74Aromatic
C-77.48–7.52 (m)128.24Aromatic
Data sourced from

Q. Table 2: Crystallographic Refinement Parameters

ParameterValue
R[F² > 2σ(F²)]0.025
wR(F²)0.061
C-Br bond length1.91 Å
Displacement parametersIsotropic constrained
Data sourced from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.